3-[(3-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
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Overview
Description
3-[(3-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is a complex organic compound that features an indene core structure substituted with an iodophenyl methoxy group and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Attachment of the Iodophenyl Methoxy Group: The iodophenyl methoxy group can be attached through a nucleophilic substitution reaction, where the iodophenyl methoxy group is introduced to the indene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups to the iodophenyl moiety.
Scientific Research Applications
3-[(3-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of molecular interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-[(3-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
- 3-[(3-Chlorophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
- 3-[(3-Fluorophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
Uniqueness
3-[(3-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is unique due to the presence of the iodophenyl group, which can confer distinct reactivity and binding properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and polarizability can influence the compound’s interactions with other molecules, making it a valuable tool in various research applications.
Properties
CAS No. |
62345-48-6 |
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Molecular Formula |
C26H17IO2 |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
3-[(3-iodophenyl)methoxy]-2-naphthalen-1-ylinden-1-one |
InChI |
InChI=1S/C26H17IO2/c27-19-10-5-7-17(15-19)16-29-26-23-13-4-3-12-22(23)25(28)24(26)21-14-6-9-18-8-1-2-11-20(18)21/h1-15H,16H2 |
InChI Key |
WELFIXXYTAQOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C3=O)OCC5=CC(=CC=C5)I |
Origin of Product |
United States |
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